molecular formula C21H15N3S4 B289929 2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No. B289929
M. Wt: 437.6 g/mol
InChI Key: QRCLTEPWHRXBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, commonly known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of pyrimidine-based compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

BPTP exerts its therapeutic effects by interacting with various molecular targets such as kinases, enzymes, and receptors. BPTP has been shown to inhibit the activity of kinases such as EGFR and Src, which are involved in cancer cell proliferation and survival. BPTP also inhibits the activity of enzymes such as COX-2, which are responsible for the production of pro-inflammatory cytokines. Additionally, BPTP has been found to interact with receptors such as GABA and NMDA, which are involved in neuronal signaling and function.
Biochemical and Physiological Effects:
BPTP has been found to have various biochemical and physiological effects. Studies have shown that BPTP can modulate the levels of various signaling molecules such as MAPK, AKT, and NF-κB, which are involved in cell proliferation, survival, and inflammation. BPTP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as SOD and catalase, which play a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using BPTP in lab experiments include its potent therapeutic effects, its ability to interact with multiple molecular targets, and its relatively low toxicity. However, the limitations of using BPTP in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

The potential therapeutic applications of BPTP are still being explored, and there are several future directions for research in this area. One of the future directions is to investigate the efficacy of BPTP in combination with other anti-cancer drugs for the treatment of various types of cancer. Another future direction is to investigate the potential use of BPTP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of BPTP and to identify its potential off-target effects.

Synthesis Methods

BPTP can be synthesized through a multi-step process that involves the condensation of 2-aminothiophene with 2-chloro-4-methylthiophene followed by the reaction with 2-thiophenecarboxaldehyde. The intermediate product is then subjected to cyclization and further functionalization to obtain BPTP.

Scientific Research Applications

BPTP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that BPTP exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BPTP has also shown promising results in the treatment of inflammation by reducing the levels of pro-inflammatory cytokines. Moreover, BPTP has been found to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.

properties

Molecular Formula

C21H15N3S4

Molecular Weight

437.6 g/mol

IUPAC Name

4,6-bis(methylsulfanyl)-13-phenyl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C21H15N3S4/c1-25-20-18-17(23-21(24-20)26-2)16-13(12-7-4-3-5-8-12)11-14(22-19(16)28-18)15-9-6-10-27-15/h3-11H,1-2H3

InChI Key

QRCLTEPWHRXBLK-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC2=C1SC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC=CC=C5)SC

Canonical SMILES

CSC1=NC(=NC2=C1SC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC=CC=C5)SC

Origin of Product

United States

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